2-[4-[[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]amino]phenyl]acetonitrile
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Overview
Description
The compound with the identifier “2-[4-[[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]amino]phenyl]acetonitrile” is known as 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid. This compound is a derivative of picolinic acid, which is a pyridine carboxylic acid. It is characterized by the presence of hydroxyl groups at the 4 and 6 positions and a carboxyethyl group at the 5 position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid typically involves the functionalization of picolinic acid derivatives. One common method includes the introduction of hydroxyl groups through hydroxylation reactions, followed by the addition of a carboxyethyl group via carboxylation reactions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired functional groups are introduced accurately.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis is carried out under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a chelating agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups allow it to form strong hydrogen bonds and coordinate with metal ions. This coordination ability makes it effective as a chelating agent, which can sequester metal ions and prevent their participation in unwanted chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: The parent compound, which lacks the additional functional groups present in 5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid.
Quinolinic Acid: Another derivative of picolinic acid with different functional groups.
Isonicotinic Acid: A structural isomer with the carboxyl group at a different position on the pyridine ring.
Uniqueness
5-(2’-carboxyethyl)-4,6-dihydroxypicolinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds and makes it valuable in various applications.
Properties
IUPAC Name |
2-[4-[[(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]amino]phenyl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3O2/c19-14-5-3-13(4-6-14)17-22-16(18(23)24-17)11-21-15-7-1-12(2-8-15)9-10-20/h1-8,11,21H,9H2/b16-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGAOGBOMXGSKI-WJDWOHSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC#N)N/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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